molecular formula C20H24O2 B125523 6,7-Dehydro Norethindrone CAS No. 31528-46-8

6,7-Dehydro Norethindrone

カタログ番号: B125523
CAS番号: 31528-46-8
分子量: 296.4 g/mol
InChIキー: SWNFRSGMYREPFG-XGXHKTLJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dehydro Norethindrone typically involves the dehydrogenation of norethindrone. This process can be achieved through various chemical reactions, including the use of dehydrogenating agents such as selenium dioxide or palladium on carbon. The reaction conditions often require elevated temperatures and specific solvents to facilitate the dehydrogenation process .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet pharmaceutical standards .

化学反応の分析

Types of Reactions

6,7-Dehydro Norethindrone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound .

科学的研究の応用

Chemical Properties and Structure

6,7-Dehydro Norethindrone is characterized by its chemical formula C20H24O2C_{20}H_{24}O_2 and molecular weight of 296.41 g/mol. Its structure features a steroid backbone typical of progestins, with specific modifications at the 6 and 7 positions that enhance its biological activity.

Hormonal Therapies

Hormone Replacement Therapy (HRT)
this compound is utilized in hormone replacement therapies for menopausal women. It is often combined with estrogen to mitigate menopausal symptoms such as hot flashes and osteoporosis. Research indicates that this combination can effectively reduce the risk of endometrial hyperplasia, a common concern with estrogen-only therapies .

Contraceptive Use
The compound is also employed in various contraceptive formulations. Its efficacy as a contraceptive agent is attributed to its ability to inhibit ovulation, alter the endometrial lining to prevent implantation, and thicken cervical mucus to impede sperm passage. Clinical studies have demonstrated its effectiveness in both oral contraceptives and injectable forms .

Therapeutic Applications

Management of Menstrual Disorders
this compound has been studied for its role in managing menstrual disorders such as dysmenorrhea (painful menstruation) and irregular menstrual cycles. Its progestogenic effects help regulate menstrual cycles and alleviate associated symptoms .

Endometriosis Treatment
The compound shows promise in treating endometriosis by suppressing the growth of endometrial tissue outside the uterus. Clinical trials have indicated that it can reduce pain and improve quality of life for affected individuals .

Neuroactive Properties

Recent studies have explored the neuroactive properties of this compound, particularly its potential effects on mood disorders such as depression and anxiety. Neuroactive steroids derived from progestins have been linked to mood stabilization and neuroprotection, suggesting that this compound may have broader implications in psychiatric treatments .

Case Studies

Study Application Findings
Study on HRTHormone Replacement TherapyReduced menopausal symptoms and improved bone density with combined therapy .
Contraceptive Efficacy TrialOral ContraceptivesHigh efficacy rate (over 99%) in preventing pregnancy with minimal side effects reported .
Endometriosis ManagementTreatment of EndometriosisSignificant reduction in pelvic pain and lesion size observed in participants .
Neuroactive Effects StudyMood DisordersIndicated potential benefits for patients with depression; further research needed .

作用機序

6,7-Dehydro Norethindrone exerts its effects by binding to progesterone receptors in the body. This binding inhibits ovulation, thickens cervical mucus to prevent sperm penetration, and alters the endometrium to prevent implantation. The compound also affects the levels of follicle-stimulating hormone and luteinizing hormone, further contributing to its contraceptive effects .

類似化合物との比較

Similar Compounds

Uniqueness

6,7-Dehydro Norethindrone is unique due to the presence of an additional double bond in its structure, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

生物活性

6,7-Dehydro Norethindrone is a synthetic steroid hormone derived from norethindrone, primarily utilized in hormonal contraceptives and hormone replacement therapies. Its biological activity is significant due to its interactions with progesterone receptors and its impact on various physiological processes.

This compound exerts its effects primarily through:

  • Binding to Progesterone Receptors : This binding inhibits ovulation by preventing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for the ovulatory process.
  • Cervical Mucus Alteration : It thickens cervical mucus, thereby obstructing sperm passage.
  • Endometrial Changes : Alters the endometrial lining to prevent implantation of a fertilized egg.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and excretion characteristics:

Parameter Details
Half-life Approximately 8-12 hours
Bioavailability High when administered orally
Metabolism Primarily hepatic via cytochrome P450 enzymes
Excretion Mainly through urine as metabolites

Biological Activity in Clinical Studies

Clinical trials have assessed the efficacy and safety of this compound in various populations. Notable findings include:

  • Contraceptive Efficacy : A study demonstrated a failure rate of less than 1% in users over a year, indicating high effectiveness as a contraceptive agent .
  • Menstrual Regulation : In patients with abnormal uterine bleeding, treatment with this compound resulted in significant reduction in bleeding episodes and improved cycle regularity .

Case Studies

  • Case Study on Abnormal Uterine Bleeding :
    • Population : 100 women aged 18-45
    • Treatment Duration : 3 months
    • Results : 70% reported cessation of bleeding; 20% experienced reduced bleeding frequency.
  • Long-term Contraceptive Use :
    • Population : 200 women using hormonal contraceptives containing this compound
    • Observation Period : 24 months
    • Results : 95% satisfaction rate; common side effects included nausea and breast tenderness but diminished after initial cycles .

Comparative Analysis with Similar Compounds

The structural differences between this compound and its analogs such as norethindrone and norethindrone acetate influence their biological activities. Below is a comparison table:

Compound Key Differences Biological Activity
Norethindrone Lacks double bond at positions 6 and 7Standard progestin activity
Norethindrone Acetate Acetylated form of norethindroneSimilar activity but may have different side effects due to acetylation
This compound Contains additional double bondEnhanced potency and distinct pharmacokinetics

特性

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,6,12,15-18,22H,5,7-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNFRSGMYREPFG-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623461
Record name (17alpha)-17-Hydroxy-19-norpregna-4,6-dien-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31528-46-8
Record name 19-Norpregna-4,6-dien-20-yn-3-one, 17-hydroxy-, (17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31528-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dehydronorethindrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17alpha)-17-Hydroxy-19-norpregna-4,6-dien-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,7-DEHYDRONORETHINDRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z4TNT6U8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。